Amg-221

Description

Propriétés

Numéro CAS |

1095565-81-3 |

|---|---|

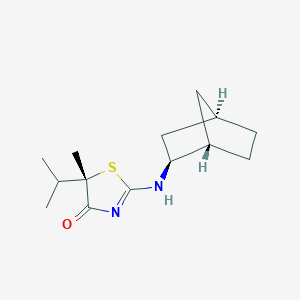

Formule moléculaire |

C14H22N2OS |

Poids moléculaire |

266.40 g/mol |

Nom IUPAC |

(5S)-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]imino]-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11+,14+/m1/s1 |

Clé InChI |

YCNCXQNUXCHRRX-ZHPDPMBESA-N |

SMILES isomérique |

CC(C)[C@]1(C(=O)NC(=N[C@H]2C[C@@H]3CC[C@H]2C3)S1)C |

SMILES canonique |

CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AMG-221; AMG 221; AMG221. |

Origine du produit |

United States |

Foundational & Exploratory

AMG-221 mechanism of action on 11β-HSD1

An In-depth Technical Guide to the Mechanism of Action of AMG-221 on 11β-HSD1

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone and 11-dehydrocorticosterone into their active forms, cortisol and corticosterone, respectively[1][2][3]. This enzymatic activity amplifies local glucocorticoid concentrations in key metabolic tissues, including the liver, adipose tissue, and the brain[1][3]. Overexpression or increased activity of 11β-HSD1 is implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, by promoting excessive local glucocorticoid action[1][4][5].

This compound, also known as (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, is a potent and selective small-molecule inhibitor of 11β-HSD1[6][7][8]. Developed by Amgen, it entered clinical trials as a potential therapeutic agent for type 2 diabetes[9][10][11]. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct, competitive inhibition of the 11β-HSD1 enzyme. By binding to the enzyme, this compound blocks its ability to convert inactive cortisone into active cortisol within the cell[6][12]. This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor activation, which include the stimulation of hepatic gluconeogenesis and the promotion of adiposity[2]. The therapeutic hypothesis is that inhibiting 11β-HSD1 in patients with metabolic syndrome will lead to an improvement in insulin sensitivity and glucose homeostasis[6][7].

Data Presentation: Potency, Selectivity, and Pharmacodynamics

The inhibitory activity of this compound has been quantified through a series of in vitro, ex vivo, and in vivo studies. The data are summarized below.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound

| Assay Type | Species/Tissue | Parameter | Value | Reference(s) |

| Biochemical Scintillation Proximity Assay | - | Ki | 12.8 nM | [13] |

| Cell-Based Assay | - | IC50 | 10.1 nM | [13] |

| Ex Vivo Adipose Tissue Assay | Human | IC50 | 1.19 ± 0.12 ng/mL | [6][12] |

| Ex Vivo Adipose Tissue Assay | Human | Imax | 0.975 ± 0.003 | [6] |

Table 2: In Vitro Selectivity Profile of this compound

| Target | Parameter | Value | Reference(s) |

| 11β-HSD2 | IC50 | >10 µM | [13] |

| 17β-HSD1 | IC50 | >10 µM | [13] |

| Glucocorticoid Receptor (GR) | IC50 | >10 µM | [13] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice

| Model | Dosing | Tissue | Effect | Time Point | Reference(s) |

| CD1 Mouse | 5 mg/kg (oral) | Inguinal Fat | 33% inhibition | 4 hours | [13] |

| CD1 Mouse | 15 mg/kg (oral) | Inguinal Fat | 55% inhibition | 4 hours | [13] |

| CD1 Mouse | 50 mg/kg (oral) | Inguinal Fat | 47% inhibition | 4 hours | [13] |

| Diet-Induced Obesity (DIO) | 25 or 50 mg/kg (b.i.d., oral) | - | Statistically significant reduction in fed blood glucose | End of study | [13] |

| Diet-Induced Obesity (DIO) | 25 or 50 mg/kg (b.i.d., oral) | - | Slight improvement in glucose tolerance | Day 14 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The key experimental protocols used to characterize this compound are outlined below.

In Vitro Biochemical Scintillation Proximity Assay (SPA)

This assay was employed to determine the intrinsic inhibitory constant (Ki) of this compound against the 11β-HSD1 enzyme.

-

Principle: The assay measures the conversion of 3H-cortisone to 3H-cortisol by purified 11β-HSD1. The 3H-cortisol product is captured by a specific antibody coupled to a scintillating bead, bringing the radioisotope into close proximity and generating a light signal.

-

Methodology:

-

Purified recombinant human 11β-HSD1 enzyme is incubated with a substrate mixture containing 3H-cortisone and the cofactor NADPH.

-

Varying concentrations of this compound are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and SPA beads coated with an anti-cortisol antibody are added.

-

After an incubation period to allow for antibody binding, the plates are read on a scintillation counter.

-

The amount of signal is inversely proportional to the inhibitory activity of this compound. Ki values are calculated from the resulting dose-response curves.

-

Human Ex Vivo Adipose Tissue Inhibition Assay

This protocol was used to assess the pharmacodynamic relationship between this compound concentration and 11β-HSD1 activity in a clinically relevant tissue.

-

Principle: The assay measures the 11β-HSD1 activity in subcutaneous adipose tissue biopsies taken from subjects after oral administration of this compound.

-

Methodology:

-

Healthy, obese human subjects were administered a single oral dose of this compound (e.g., 3, 30, or 100 mg) or a placebo[6][7].

-

Serial blood samples were collected over 24 hours to determine the plasma concentration of this compound.

-

Subcutaneous adipose tissue samples were collected via open biopsy at specified time points[6].

-

The adipose tissue was homogenized, and the 11β-HSD1 activity was measured ex vivo, likely using a radiolabeled substrate conversion assay similar to the SPA.

-

The inhibitory effect (I) was correlated with the measured concentrations of this compound in plasma or adipose tissue to determine parameters like IC50 and Imax using population pharmacokinetic/pharmacodynamic (PK/PD) modeling software such as NONMEM[6][12].

-

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This animal model was used to evaluate the therapeutic efficacy of this compound on metabolic parameters.

-

Principle: Mice fed a high-fat diet develop obesity, hyperglycemia, and insulin resistance, mimicking aspects of human metabolic syndrome. The effect of this compound on these parameters indicates its potential as a treatment for type 2 diabetes.

-

Methodology:

-

Mice are fed a high-fat diet for an extended period to induce the obese and diabetic phenotype.

-

Animals are randomized into vehicle control and treatment groups.

-

This compound is administered chronically, for example, twice daily (b.i.d.) via oral gavage at specified doses (e.g., 25 and 50 mg/kg)[13].

-

Physiological parameters are monitored throughout the study, including body weight, food intake, and fed blood glucose levels.

-

An oral glucose tolerance test (OGTT) may be performed at the end of the study, where a bolus of glucose is administered after a fasting period, and blood glucose is measured at subsequent time points to assess glucose disposal[13].

-

At the end of the study, tissues can be harvested to measure 11β-HSD1 activity ex vivo.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of 11β-HSD1 action and inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: High-level workflow for the evaluation of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of 11β-HSD1, demonstrating robust activity in vitro, ex vivo in human tissue, and in vivo in animal models of metabolic disease. Its mechanism of action, centered on reducing intracellular cortisol regeneration, provides a targeted approach to mitigating the adverse effects of glucocorticoid excess in metabolic tissues. While this compound and other 11β-HSD1 inhibitors have not progressed to late-stage clinical trials for type 2 diabetes for various reasons, the extensive preclinical and early clinical data provide a valuable framework for understanding the therapeutic potential and challenges of targeting this enzymatic pathway[3][5]. The detailed characterization of this compound serves as a paradigm for the rigorous evaluation of enzyme inhibitors in drug development.

References

- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors as Promis...: Ingenta Connect [ingentaconnect.com]

- 2. karger.com [karger.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic/pharmacodynamic model of subcutaneous adipose 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity after oral administration of AMG 221, a selective 11β-HSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a potent, orally active 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for clinical study: identification of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMG 221 - AdisInsight [adisinsight.springer.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, also known as AMG 221, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[1][2] By inhibiting 11β-HSD1, AMG 221 reduces intracellular cortisol concentrations, a mechanism that has been investigated for the treatment of type 2 diabetes and other metabolic disorders.[3][4] Thiazolones with an exo-norbornylamine at the 2-position and an isopropyl group on the 5-position are recognized as potent 11β-HSD1 inhibitors.[3][5] The addition of a methyl group at the C-5 position of the thiazolone ring in AMG 221 was a key modification to prevent epimerization, which was observed in earlier analogues and resulted in a less potent diastereomer.[3][5] Preclinical studies in diet-induced obese mice have demonstrated that AMG 221 can decrease fed blood glucose and insulin levels, as well as reduce body weight.[3][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and experimental protocols related to AMG 221.

Chemical Structure

The chemical structure of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one is presented below. The specific stereochemistry is crucial for its inhibitory activity.

Chemical Formula: C₁₈H₂₈N₂OS

Molecular Weight: 336.5 g/mol

IUPAC Name: (S)-2-(((1S,2S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-5-isopropyl-5-methylthiazol-4(5H)-one

Quantitative Data

The following tables summarize the key quantitative data for AMG 221 and its primary metabolite, M2.

Table 1: In Vitro Activity of AMG 221 and Metabolite M2

| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity over 11β-HSD2 | Reference |

| AMG 221 | Human 11β-HSD1 | Whole Cell Assay | 10.1 | 12.8 | >1000-fold | [6] |

| Metabolite 2 | Human 11β-HSD1 | Whole Cell Assay | 11 | Not Reported | Not Reported | [7][8] |

*IC₅₀ was determined using a whole cell assay with CHO cells overexpressing human 11β-HSD1.[6]

Table 2: Pharmacokinetic Parameters of AMG 221 and Metabolite 2 in Preclinical Species

| Compound | Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) | F (%) | Reference |

| AMG 221 | Rat (Male Sprague-Dawley) | IV | 2 | 19 | 1.8 | 1.2 | - | [7][8] |

| AMG 221 | Rat (Male Sprague-Dawley) | PO | 10 | - | - | 2.5 | 32 | [7][8] |

| AMG 221 | Mouse | IV | 2 | 23 | 1.7 | 0.9 | - | [7][8] |

| AMG 221 | Mouse | PO | 10 | - | - | 1.3 | 48 | [7][8] |

| Metabolite 2 | Rat (Male Sprague-Dawley) | IV | 2 | 12 | 1.4 | 1.4 | - | [7][8] |

| Metabolite 2 | Rat (Male Sprague-Dawley) | PO | 10 | - | - | 1.7 | 56 | [7][8] |

| Metabolite 2 | Mouse | IV | 2 | 16 | 1.5 | 1.2 | - | [7][8] |

| Metabolite 2 | Mouse | PO | 10 | - | - | 1.5 | 68 | [7][8] |

*Abbreviations: CL, clearance; Vd, volume of distribution; t₁/₂, half-life; F, bioavailability.[7][8]

Table 3: In Vivo Pharmacodynamic Effects of AMG 221 in Humans

| Dose (mg) | Maximal Inhibition (Iₘₐₓ) of 11β-HSD1 in Adipose Tissue | IC₅₀ in Adipose Tissue (ng/mL) | Reference |

| 3, 30, 100 | 0.975 ± 0.003 | 1.19 ± 0.12 | Not explicitly stated in search results |

Experimental Protocols

Synthesis of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221)

Two asymmetric syntheses of AMG 221 have been reported. The following is a summary of the cyclization approach:

Starting Materials:

-

(R)-2-hydroxy-2,3,3-trimethylbutanoic acid

-

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine

-

Thiophosgene

Key Steps:

-

Thiourea Formation: (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine is reacted with thiophosgene to form the corresponding isothiocyanate, which is then reacted with a secondary amine to yield the thiourea intermediate.

-

Cyclization: The chiral α-hydroxy acid, (R)-2-hydroxy-2,3,3-trimethylbutanoic acid, is coupled with the thiourea intermediate in the presence of a coupling agent (e.g., a carbodiimide) and a base. This reaction proceeds with a net retention of configuration at the α-carbon of the hydroxy acid.

-

Purification: The final product, AMG 221, is purified by chromatography.

Note: This is a summarized protocol. For a detailed, step-by-step procedure, please refer to the original publication.

11β-HSD1 Inhibition Assay (Whole Cell-Based)

This protocol is based on a whole-cell assay using Chinese Hamster Ovary (CHO) cells stably overexpressing human 11β-HSD1.

Materials:

-

CHO cells overexpressing human 11β-HSD1

-

Cell culture medium and reagents

-

AMG 221 and test compounds

-

Cortisone (substrate)

-

Scintillation proximity assay (SPA) reagents

-

Microplate reader

Procedure:

-

Cell Plating: Plate the CHO-h11β-HSD1 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of AMG 221 and test compounds in an appropriate vehicle (e.g., DMSO). Add the compounds to the cells and pre-incubate for a defined period.

-

Substrate Addition: Add cortisone to the wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for the conversion of cortisone to cortisol.

-

Detection: Lyse the cells and add the SPA reagents, which include a cortisol-specific antibody and a scintillating bead. The amount of cortisol produced is proportional to the light emitted, which is measured using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of AMG 221 in a DIO mouse model.

Animals and Diet:

-

Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-12 weeks to induce obesity and insulin resistance.

Experimental Procedure:

-

Compound Administration: Administer AMG 221 or vehicle orally (p.o.) to the DIO mice at the desired doses.

-

Blood Glucose and Insulin Measurement: At specified time points after dosing, collect blood samples (e.g., via tail vein) to measure fed blood glucose and plasma insulin levels.

-

Body Weight Monitoring: Monitor the body weight of the animals throughout the study.

-

Data Analysis: Compare the changes in blood glucose, insulin levels, and body weight between the AMG 221-treated groups and the vehicle-treated group.

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway in Glucocorticoid Activation

The following diagram illustrates the role of 11β-HSD1 in the intracellular conversion of inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.

Caption: Role of 11β-HSD1 in glucocorticoid activation and its inhibition by AMG 221.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vivo efficacy of AMG 221 in a diet-induced obesity mouse model.

Caption: Workflow for assessing the in vivo efficacy of AMG 221 in DIO mice.

References

- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG-221: A Selective 11β-HSD1 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor (GR) signaling in key metabolic tissues, including the liver and adipose tissue. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, including type 2 diabetes and obesity. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with this compound.

Data Presentation

Table 1: In Vitro and In-Cellular Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Description |

| Ki | 12.8 nM[1] | In Vitro Biochemical Scintillation Proximity Assay (SPA)[1] | Measures the binding affinity of this compound to the purified 11β-HSD1 enzyme. |

| IC50 | 10.1 nM[1] | Cell-Based Assay[1] | Measures the concentration of this compound required to inhibit 50% of 11β-HSD1 activity within a cellular environment. |

Table 2: Selectivity of this compound

| Enzyme/Receptor | IC50 | Fold Selectivity vs. 11β-HSD1 |

| 11β-HSD2 | >10 µM[1] | >990x |

| 17β-HSD1 | >10 µM[1] | >990x |

| Glucocorticoid Receptor (GR) | >10 µM[1] | >990x |

Table 3: In Vivo Pharmacodynamic Activity of this compound in Diet-Induced Obese (DIO) Mice

| Dose (Oral Gavage) | Time Point | % Inhibition of 11β-HSD1 Activity in Inguinal Fat |

| 5 mg/kg | 4 hours | 33%[1] |

| 8 hours | ~10%[1] | |

| 15 mg/kg | 4 hours | 55%[1] |

| 8 hours | 36%[1] | |

| 50 mg/kg | 4 hours | 47%[1] |

| 8 hours | 39%[1] |

Experimental Protocols

In Vitro Biochemical Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

This assay quantifies the enzymatic activity of 11β-HSD1 by measuring the conversion of radiolabeled cortisone to cortisol.

Materials:

-

Human recombinant 11β-HSD1 enzyme

-

[³H]-Cortisone (radiolabeled substrate)

-

NADPH (cofactor)

-

Anti-cortisol monoclonal antibody

-

Protein A-coated SPA beads

-

Assay buffer (e.g., Tris-HCl with EDTA and DTT)

-

Microplates (96- or 384-well)

-

Scintillation counter

General Procedure:

-

A solution of the 11β-HSD1 enzyme is prepared in the assay buffer.

-

This compound or a vehicle control is pre-incubated with the enzyme solution in the microplate wells.

-

The enzymatic reaction is initiated by the addition of a mixture of [³H]-cortisone and NADPH.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped by the addition of a solution containing the anti-cortisol monoclonal antibody and protein A-coated SPA beads.

-

The plate is incubated to allow the antibody to bind to the [³H]-cortisol product and subsequently to the SPA beads.

-

When the radiolabeled cortisol is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that is detected by a scintillation counter.

-

The amount of light emitted is proportional to the amount of [³H]-cortisol produced and thus to the enzyme activity.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Cell-Based Assay for 11β-HSD1 Inhibition

This assay measures the ability of this compound to inhibit 11β-HSD1 activity within a cellular context.

Materials:

-

A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 cells stably transfected with human 11β-HSD1)[2][3]

-

Cell culture medium and supplements

-

Cortisone (substrate)

-

This compound

-

Assay buffer

-

Method for quantifying cortisol (e.g., ELISA, LC-MS/MS)

General Procedure:

-

Cells are seeded in microplates and cultured until they reach a suitable confluency.

-

The culture medium is replaced with a serum-free medium containing a known concentration of cortisone.

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

The plates are incubated for a specific duration to allow for the conversion of cortisone to cortisol.

-

The supernatant is collected, and the concentration of cortisol is determined using a validated analytical method.

-

The IC50 value is determined by plotting the percentage of inhibition of cortisol production against the concentration of this compound.

Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue

This method assesses the pharmacodynamic effect of this compound by measuring the inhibition of 11β-HSD1 activity in adipose tissue collected from treated animals.

Materials:

-

Adipose tissue samples from animals treated with this compound or vehicle.

-

[³H]-Cortisone

-

Incubation buffer

-

Ethyl acetate for extraction

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

General Procedure:

-

Adipose tissue is excised from the animals at specified time points after dosing.

-

The tissue is minced and incubated in a buffer containing [³H]-cortisone.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped, and the steroids are extracted from the incubation medium using an organic solvent like ethyl acetate.

-

The extract is dried and reconstituted in a suitable solvent for HPLC analysis.

-

The amounts of [³H]-cortisone and [³H]-cortisol are quantified by HPLC with radiometric detection.

-

The percentage of conversion of cortisone to cortisol is calculated to determine the level of 11β-HSD1 activity and the extent of inhibition by this compound.

Mandatory Visualization

Caption: Mechanism of action of this compound as an 11β-HSD1 inhibitor.

Caption: Workflow for the in vitro Scintillation Proximity Assay.

Caption: Logical relationship of this compound's selective inhibition.

References

Preclinical Research on AMG-221: A Technical Guide to 11β-HSD1 Inhibition in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on AMG-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The inhibition of this enzyme presents a compelling therapeutic strategy for metabolic disorders, including type 2 diabetes and obesity, by reducing intracellular cortisol levels in key metabolic tissues. This document synthesizes critical data on the compound's mechanism of action, in vitro and in vivo potency, pharmacokinetic profiles, and metabolic fate. Detailed experimental methodologies and visual pathways are included to offer a comprehensive resource for professionals in the field.

Core Concept: Mechanism of Action of this compound

This compound targets 11β-HSD1, an enzyme primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[1][2] In metabolic tissues such as the liver and adipose tissue, pathologically elevated cortisol levels can drive insulin resistance, dyslipidemia, and central obesity.[3] Unlike systemic glucocorticoid therapies, which have widespread effects, this compound is designed to selectively dampen this local cortisol production, thereby ameliorating the key drivers of metabolic syndrome without altering circulating cortisol concentrations.[3] The therapeutic hypothesis is that by inhibiting 11β-HSD1, this compound can restore normal glucocorticoid signaling within the cell, leading to improved insulin sensitivity and a better overall metabolic profile.[1][2]

Data Presentation: Quantitative Preclinical Data

The preclinical evaluation of this compound and its metabolites involved a series of in vitro and in vivo studies to determine potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound demonstrates high potency for 11β-HSD1 with excellent selectivity against related enzymes.[4] Following the discovery that this compound is extensively metabolized, its major metabolites were synthesized and evaluated, revealing that several retained significant activity.[5]

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Profile |

| This compound (1) | Human 11β-HSD1 | Cell-based | 10.1[4] | - | >10,000 nM for 11β-HSD2, 17β-HSD1, GR[4] |

| This compound (1) | Human 11β-HSD1 | Biochemical (SPA) | - | 12.8[4] | - |

| Metabolite 2 | Human 11β-HSD1 | Biochemical | 13 | - | - |

| Metabolite 3 | Human 11β-HSD1 | Biochemical | 31 | - | - |

| Metabolite 4 | Human 11β-HSD1 | Biochemical | 120 | - | - |

| Metabolite 8 | Human 11β-HSD1 | Biochemical | 22 | - | - |

Data for metabolites sourced from Yuan et al., 2011.[5]

Preclinical Pharmacokinetics

Pharmacokinetic parameters were assessed in multiple preclinical species. Notably, metabolite 2 showed lower clearance and higher bioavailability compared to the parent compound, this compound.[5]

Table 2.2.1: Pharmacokinetic Parameters in Rats

| Compound | Dose Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| This compound (1) | IV | 51 | 2.1 | 0.8 | - |

| This compound (1) | PO | - | - | - | 41 |

| Metabolite 2 | IV | 16 | 1.1 | 1.1 | - |

| Metabolite 2 | PO | - | - | - | 84 |

Data sourced from Yuan et al., 2011.[5]

Table 2.2.2: Pharmacokinetic Parameters in Mice

| Compound | Dose Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| This compound (1) | IV | 114 | 2.6 | 0.5 | - |

| This compound (1) | PO | - | - | - | 66 |

| Metabolite 2 | IV | 79 | 3.5 | 0.8 | - |

| Metabolite 2 | PO | - | - | - | 100 |

Data sourced from Yuan et al., 2011.[5]

In Vivo Pharmacodynamics

The in vivo efficacy of this compound was demonstrated in a diet-induced obese (DIO) mouse model, a standard model for studying metabolic syndrome.

| Animal Model | Compound | Dosing Regimen | Key Findings |

| DIO Mice | This compound | 25 or 50 mg/kg, b.i.d., oral gavage | Statistically significant reduction in fed blood glucose.[4] |

| DIO Mice | This compound | 25 or 50 mg/kg, b.i.d., oral gavage | Slight improvement in glucose tolerance after a 12-hour fast on day 14.[4] |

| Mice | This compound | 5, 15, 50 mg/kg, single oral gavage | Dose-dependent inhibition of 11β-HSD1 activity in inguinal fat at 4 hours (33%, 55%, 47% inhibition, respectively).[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro 11β-HSD1 Activity Assays

Objective: To determine the potency and selectivity of this compound and its metabolites.

-

Biochemical Scintillation Proximity Assay (for Ki determination): [4]

-

Enzyme Source: Recombinant human 11β-HSD1 enzyme.

-

Substrate: Radiolabeled [3H]cortisone.

-

Reaction: The enzyme, substrate, and NADPH cofactor are incubated in the presence of varying concentrations of the test compound (e.g., this compound).

-

Detection: The product, [3H]cortisol, is captured by a specific antibody coupled to a scintillating bead. When the radiolabeled product binds, it emits light, which is measured by a scintillation counter.

-

Analysis: The amount of light produced is proportional to enzyme activity. Inhibition curves are generated to calculate the Ki value.

-

-

Cell-Based Assay (for IC50 determination): [4]

-

Cell Line: A cell line engineered to express human 11β-HSD1.

-

Procedure: Cells are incubated with cortisone in the presence of varying concentrations of the test compound.

-

Measurement: After incubation, the concentration of cortisol produced and released into the cell culture medium is measured, typically using methods like homogeneous time-resolved fluorescence (HTRF).[6]

-

Analysis: Dose-response curves are plotted to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity within a cellular context.

-

Animal Models for Metabolic Disorders

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters.

-

Diet-Induced Obese (DIO) Mouse Model: [4]

-

Strain: Typically C57BL/6J mice, which are susceptible to developing obesity and insulin resistance.[6]

-

Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., up to 30 weeks) to induce obesity, hyperglycemia, and insulin resistance.[6]

-

Treatment: Once the metabolic syndrome phenotype is established, mice are treated with this compound or vehicle control, typically via oral gavage.

-

Endpoints: Key metabolic parameters are measured, including:

-

Fasting and fed blood glucose levels.

-

Glucose tolerance (via an oral glucose tolerance test, OGTT).

-

Insulin levels and insulin sensitivity.

-

Body weight and composition.

-

Ex vivo 11β-HSD1 activity in tissues like liver and adipose tissue.

-

-

Metabolite Identification and Profiling

Objective: To identify and characterize the metabolites of this compound in preclinical species and humans.

-

In Vitro Metabolism: [5]

-

System: Incubations are performed using liver microsomes from various species (rat, dog, human) to simulate Phase I metabolism.

-

Cofactors: The incubations are supplemented with NADPH, a necessary cofactor for cytochrome P450 enzymes.

-

Analysis: Following incubation, the mixture is analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of metabolites based on their mass-to-charge ratio and fragmentation patterns.[7]

-

-

-

Dosing: this compound (often radiolabeled, e.g., with 14C) is administered to animals (e.g., rats).

-

Sample Collection: Biological matrices such as plasma, urine, and feces are collected over a time course.

-

Analysis: Samples are processed and analyzed by LC-MS to profile and identify the metabolites formed in vivo. This provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME).

-

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a selective 11β-HSD1 inhibitor. It demonstrates potent enzyme inhibition in both biochemical and cellular systems.[4] In vivo studies using relevant animal models of metabolic disease have shown that this potent activity translates to improvements in key metabolic markers, such as blood glucose.[4] The comprehensive investigation into its metabolism revealed that while this compound is extensively processed, it produces active metabolites that contribute to its overall pharmacological profile, with some showing improved pharmacokinetic properties over the parent drug.[5] This body of research establishes a solid foundation for the clinical development of 11β-HSD1 inhibitors as a targeted therapy for metabolic disorders.

References

- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of 11β-HSD1 in Glucocorticoid Metabolism: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in a tissue-specific manner. This prereceptor control mechanism plays a pivotal role in metabolic homeostasis and the inflammatory response. Dysregulation of 11β-HSD1 is strongly implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes, making it a prominent target for therapeutic intervention. This guide provides a comprehensive overview of the enzyme's function, regulation, and involvement in disease, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Core Function and Enzymology

11β-HSD1 is a bidirectional, NADP(H)-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1] In vivo, it predominantly functions as a reductase, converting inert cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to their active glucocorticoid counterparts, cortisol and corticosterone, respectively.[2][3] This activity is localized within the lumen of the endoplasmic reticulum (ER) and is critically dependent on the cofactor NADPH.[4]

The directionality of 11β-HSD1 is determined by the intraluminal ratio of NADPH to NADP+, which is maintained by the colocalized enzyme hexose-6-phosphate dehydrogenase (H6PDH). H6PDH generates NADPH within the ER, thus providing the necessary reducing equivalents to favor the reductase activity of 11β-HSD1.[4]

Quantitative Data: Enzyme Kinetics and Tissue Distribution

The enzymatic activity and expression of 11β-HSD1 vary significantly across species and tissues. Understanding these quantitative differences is essential for translational research and drug development.

| Parameter | Species | Tissue/Cell Type | Substrate | Apparent Km (µM) | Reference |

| Reductase Activity | Human | Liver (microsomes) | Cortisone | 3.6 | [5] |

| Human | Adipose (intact cells) | Cortisone | 0.2 | [5] | |

| Mouse | Liver (homogenate) | 11-DHC | 0.4 | [5] | |

| Rat | Liver (microsomes) | 11-DHC | 1.8 | [5] | |

| Rat | Adipose (homogenate) | 11-DHC | 0.05 | [5] | |

| Dehydrogenase Activity | Human | Liver (microsomes) | Cortisol | 25 | [5] |

| Rat | Liver (microsomes) | Corticosterone | 0.14 | [5] | |

| Table 1: Apparent Michaelis-Menten Constants (Km) for 11β-HSD1 Activity. |

| Human Tissue | 11β-HSD1 mRNA (copies/µg total RNA) | H6PDH mRNA (copies/µg total RNA) | GRα mRNA (copies/µg total RNA) |

| Liver | 2.8 x 106 | 1.4 x 104 | 1.2 x 105 |

| Placenta | 1.1 x 106 | 1.2 x 104 | 1.1 x 105 |

| Adipose | High Expression | High Expression | High Expression |

| Skeletal Muscle | Expressed | Expressed | Expressed |

| Kidney | 1.3 x 104 | 2.5 x 104 | 1.1 x 105 |

| Testis | 1.1 x 104 | 2.3 x 104 | 1.1 x 105 |

| Ovary | 1.0 x 104 | 1.8 x 104 | 1.3 x 105 |

| Table 2: Quantitative mRNA Expression of 11β-HSD1 and Related Genes in Human Tissues. Data adapted from[6]. Adipose and skeletal muscle expression are well-established but were not quantified in this specific study. |

Signaling Pathways and Regulation

The expression of the HSD11B1 gene is tightly controlled by a network of transcription factors and signaling pathways, particularly in response to inflammatory and metabolic cues.

Regulation by Proinflammatory Cytokines in Adipocytes

In adipose tissue, a key site implicated in metabolic disease, proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1alpha (IL-1α) upregulate 11β-HSD1 expression. This process is mediated by the coordinated action of the MEK/ERK pathway and the transcription factors NF-κB (specifically the RelA subunit) and C/EBPβ (CCAAT/enhancer-binding protein beta).[1][7] This creates a feed-forward loop where inflammation in obese adipose tissue can drive local glucocorticoid excess, further exacerbating metabolic dysfunction.

The H6PDH-11β-HSD1 Axis in the Endoplasmic Reticulum

The reductase activity of 11β-HSD1 is fundamentally linked to glucose metabolism through the pentose phosphate pathway within the ER. Glucose-6-phosphate (G6P) is transported into the ER lumen, where H6PDH oxidizes it to generate NADPH. This localized NADPH pool is then utilized by 11β-HSD1 to reduce cortisone to cortisol. This elegant system ensures that the enzyme's activity is coupled to the cell's metabolic state.

References

- 1. origene.com [origene.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. 11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine.org [endocrine.org]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Microenvironment-associated gene HSD11B1 may serve as a prognostic biomarker in clear cell renal cell carcinoma: a study based on TCGA, RT‑qPCR, Western blotting, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Development of AMG-221: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Abstract

AMG-221, a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), was developed by Amgen for the potential treatment of type 2 diabetes and other metabolic disorders. This document provides a comprehensive technical overview of the discovery, preclinical development, and initial clinical evaluation of this compound. The medicinal chemistry strategy focused on overcoming the metabolic instability of earlier compounds, leading to the identification of a novel thiazolone derivative with improved pharmacokinetic properties. Preclinical studies in diet-induced obese mice demonstrated significant reductions in blood glucose, insulin levels, and body weight. A Phase I clinical trial in healthy obese subjects established the pharmacokinetic and pharmacodynamic profile of this compound, showing potent and sustained inhibition of 11β-HSD1 in adipose tissue. Despite these promising initial findings, the clinical development of this compound was discontinued, a fate shared by many 11β-HSD1 inhibitors, largely attributed to a class-wide challenge of translating preclinical metabolic benefits into robust clinical efficacy, particularly in glycemic control.

Introduction: The Rationale for 11β-HSD1 Inhibition

Glucocorticoids, such as cortisol, play a pivotal role in regulating glucose and lipid metabolism. While circulating cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, intracellular cortisol concentrations are modulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation in a tissue-specific manner.

11β-HSD1 is highly expressed in key metabolic tissues, including the liver and adipose tissue. In these tissues, excessive 11β-HSD1 activity is associated with insulin resistance, visceral obesity, and other components of the metabolic syndrome. Consequently, the selective inhibition of 11β-HSD1 emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity, with the potential to ameliorate the detrimental metabolic effects of excess intracellular cortisol without causing systemic cortisol deficiency.

Discovery of this compound: A Medicinal Chemistry Approach

The discovery of this compound stemmed from a lead optimization program focused on a series of thiazolone-based 11β-HSD1 inhibitors. Initial lead compounds, while potent, suffered from metabolic instability, specifically epimerization at the C-5 position of the thiazolone ring, which led to the formation of a less active diastereomer both in vitro and in vivo.

To address this liability, a methyl group was introduced at the C-5 position, effectively blocking epimerization. This strategic modification, combined with the incorporation of an exo-norbornylamine at the 2-position and an isopropyl group at the 5-position, culminated in the discovery of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, designated as this compound.

Synthesis of this compound

Two asymmetric synthetic routes were developed for this compound. One approach, termed the "displacement approach," involves a six-step sequence starting from a chiral trimethylsilyl cyanohydrin and an amine, proceeding with a net inversion of configuration. A more efficient "cyclization approach" was also devised, synthesizing this compound in just two steps from the enantiomer of the cyanohydrin and a thiourea, with a net retention of configuration. This latter route represents a novel method for the synthesis of chiral C-5 dialkyl-substituted 2-aminothiazolones.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of 11β-HSD1 in biochemical and cell-based assays.

| Assay Type | Parameter | Value |

| In Vitro Biochemical Scintillation Proximity Assay (SPA) | Ki | 12.8 nM |

| Cell-Based Assay | IC50 | 10.1 nM |

| Selectivity vs. 11β-HSD2 | IC50 | >10 µM |

| Selectivity vs. 17β-HSD1 | IC50 | >10 µM |

| Selectivity vs. Glucocorticoid Receptor (GR) | IC50 | >10 µM |

Table 1: In Vitro Potency and Selectivity of this compound

In Vivo Pharmacology and Efficacy

The efficacy of this compound was evaluated in a diet-induced obesity (DIO) mouse model. Oral administration of this compound resulted in significant improvements in key metabolic parameters.

| Treatment Group | Fed Blood Glucose | Insulin Levels | Body Weight |

| This compound | Decreased | Decreased | Reduced |

Table 2: In Vivo Efficacy of this compound in DIO Mice

Furthermore, ex vivo studies in these mice demonstrated dose-dependent inhibition of 11β-HSD1 activity in inguinal fat tissue. At 4 hours post-dose, inhibition ranged from 33% to 55% at doses of 5 to 50 mg/kg, respectively.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in several preclinical species. The compound exhibited moderate oral bioavailability in mice and a good overall profile in rats and dogs, although bioavailability was lower in monkeys.

| Species | Oral Bioavailability (%) |

| Mouse (CD1, male) | 31 |

| Rat | Good |

| Dog | Good |

| Monkey | Low |

Table 3: Oral Bioavailability of this compound in Preclinical Species

Metabolism

This compound undergoes extensive oxidative metabolism. Eight major active metabolites were identified and synthesized. One of these metabolites was found to be equipotent to the parent compound on human 11β-HSD1 and possessed lower in vivo clearance and higher bioavailability in rats and mice, suggesting it may contribute to the overall pharmacodynamic effects of this compound.

Initial Clinical Development

Phase I Single-Ascending Dose Study

A Phase I, randomized, placebo-controlled, single-ascending dose study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy obese subjects. Participants received a single oral dose of 3, 30, or 100 mg of this compound.

-

Study Design: Randomized, placebo-controlled, single-ascending dose.

-

Participants: Healthy, obese subjects.

-

Intervention: Single oral doses of 3, 30, or 100 mg of this compound or placebo.

-

Assessments:

-

Serial blood samples were collected over 24 hours for pharmacokinetic analysis.

-

Subcutaneous adipose tissue biopsies were collected to measure ex vivo 11β-HSD1 activity.

-

-

Analysis: Population pharmacokinetic/pharmacodynamic (PK/PD) modeling was performed using NONMEM.

The study demonstrated that this compound potently and sustainably inhibited 11β-HSD1 activity in subcutaneous adipose tissue for the 24-hour duration of the study. A population PK/PD model was developed to describe the relationship between this compound concentrations and enzyme inhibition.

| Parameter | Value (mean ± SE) | Description |

| Imax | 0.975 ± 0.003 | Maximal inhibition of 11β-HSD1 activity |

| IC50 | 1.19 ± 0.12 ng/mL | Plasma concentration for 50% inhibition |

| Baseline 11β-HSD1 Activity | 755 ± 61 pmol/mg | Endogenous enzyme activity in adipose tissue |

| keo | 0.220 ± 0.021 h-1 | Equilibration rate constant between plasma and adipose tissue |

Table 4: Population PK/PD Parameters of this compound in Healthy Obese Subjects

Discontinuation of Development and Future Outlook

Despite the promising preclinical data and the demonstration of potent target engagement in early clinical studies, the development of this compound was discontinued. While a specific, publicly disclosed reason for the discontinuation of this compound is not available, it aligns with a broader trend in the field of 11β-HSD1 inhibitors. Many such drug development programs have been halted, primarily due to a failure to demonstrate sufficient efficacy in lowering glucose and HbA1c levels in larger clinical trials with diabetic patients.

The challenge appears to lie in translating the clear metabolic benefits observed in preclinical models to robust and clinically meaningful improvements in glycemic control in humans. This disconnect may be attributable to the complex and redundant pathways that regulate glucose homeostasis in humans, as well as potential compensatory mechanisms that are activated upon chronic 11β-HSD1 inhibition.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting cortisol production.

Experimental Workflow

Caption: High-level workflow of this compound's discovery and initial development.

Conclusion

This compound represents a well-characterized, potent, and selective inhibitor of 11β-HSD1 that demonstrated promising preclinical activity and successful target engagement in early human studies. The discovery program effectively addressed a key metabolic liability of the initial lead series through rational drug design. However, the ultimate discontinuation of its development underscores the significant challenges in translating the inhibition of this enzyme into clinically meaningful benefits for patients with type 2 diabetes. The story of this compound provides valuable insights for researchers in the field of metabolic drug discovery, highlighting the critical importance of robust translational science and the complexities of modulating hormonal pathways for therapeutic benefit.

Target Validation of AMG-221 in Type 2 Diabetes Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-221 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key regulator of intracellular cortisol levels. Elevated cortisol concentrations in metabolic tissues, such as the liver and adipose tissue, are implicated in the pathophysiology of type 2 diabetes. This technical guide provides a comprehensive overview of the target validation for this compound in preclinical models of type 2 diabetes, detailing its mechanism of action, experimental validation, and key quantitative findings. The development of this compound was ultimately discontinued, but the data generated provides valuable insights into the therapeutic potential and challenges of targeting 11β-HSD1 for the treatment of metabolic diseases.

Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes

Type 2 diabetes is characterized by insulin resistance and progressively impaired insulin secretion. Glucocorticoids, such as cortisol, are known to antagonize insulin action, promote hepatic glucose production, and modulate adipocyte function. While circulating cortisol levels are often normal in individuals with type 2 diabetes, intracellular cortisol concentrations can be elevated in key metabolic tissues due to the activity of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling.

Inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing intracellular cortisol levels in tissues like the liver and adipose tissue.[1][2] This localized reduction is hypothesized to improve insulin sensitivity, decrease hepatic glucose output, and have beneficial effects on lipid metabolism, thus addressing several of the core metabolic defects in type 2 diabetes.

This compound was developed as a potent and selective small molecule inhibitor of 11β-HSD1. This guide summarizes the critical preclinical data that validated 11β-HSD1 as a therapeutic target for type 2 diabetes using this compound as a tool compound.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 11β-HSD1. This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to lower local concentrations of active glucocorticoids in target tissues. The downstream consequences of this action are central to the therapeutic rationale in type 2 diabetes.

Signaling Pathway

The inhibition of 11β-HSD1 by this compound initiates a cascade of events that ultimately leads to improved glucose homeostasis. The key signaling pathways affected are depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial of this compound.

In Vitro Potency and Selectivity

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 12.8 nM | Scintillation Proximity Assay | |

| IC₅₀ | Human | 10.1 nM | Cell-based Assay | |

| Selectivity | ||||

| vs. 11β-HSD2 | Human | >10 µM | ||

| vs. 17β-HSD1 | Human | >10 µM | ||

| vs. Glucocorticoid Receptor | Human | >10 µM |

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

| Treatment Group | Dose (mg/kg, p.o.) | Duration | Change in Fed Blood Glucose | Change in Fed Insulin | Change in Body Weight | Adipose 11β-HSD1 Inhibition | Reference |

| This compound | 25 (b.i.d.) | 14 days | ↓ (Significant) | ↓ | ↓ | 55% (at 15 mg/kg) | |

| This compound | 50 (b.i.d.) | 14 days | ↓ (Significant) | ↓ | ↓ | 47% (at 50 mg/kg) |

Phase I Clinical Trial in Healthy Obese Subjects (Single Dose)

| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Adipose 11β-HSD1 Inhibition (at 24h) | Reference |

| 3 mg | 44 | - | - | - | Sustained | [3] |

| 30 mg | 44 | - | - | - | Sustained | [3] |

| 100 mg | 44 | - | - | - | Sustained | [3] |

| Placebo | 11 | - | - | - | - | [3] |

Note: Specific Cmax, Tmax, and AUC values were not publicly available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols for the key experiments cited in the validation of this compound.

In Vitro Assays

This assay is a high-throughput method used to measure the enzymatic activity of 11β-HSD1 and the inhibitory potency of compounds like this compound.

Principle: The assay measures the conversion of radiolabeled [³H]cortisone to [³H]cortisol by 11β-HSD1. A specific antibody that binds [³H]cortisol with high affinity is coupled to SPA beads containing a scintillant. When [³H]cortisol binds to the antibody on the bead, the proximity of the radioisotope to the scintillant results in the emission of light, which is detected by a scintillation counter. Unbound [³H]cortisone does not elicit a signal.

Protocol:

-

Reaction Mixture Preparation: In a microplate, combine human recombinant 11β-HSD1 enzyme, NADPH (cofactor), and the test compound (e.g., this compound) in a suitable buffer.

-

Initiation of Reaction: Add [³H]cortisone to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the conversion of cortisone to cortisol.

-

Termination and Detection: Add a suspension of anti-cortisol antibody-coated SPA beads to stop the reaction and capture the newly formed [³H]cortisol.

-

Signal Measurement: After an incubation period to allow for binding, measure the light output using a scintillation counter.

-

Data Analysis: The amount of light emitted is proportional to the amount of [³H]cortisol produced. The IC₅₀ value for the inhibitor is calculated by measuring the reduction in signal at various concentrations of the compound.

This assay assesses the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.

Principle: Human Embryonic Kidney (HEK-293) cells are engineered to express human 11β-HSD1. These cells are then incubated with cortisone, and the amount of cortisol produced and released into the cell culture medium is measured.

Protocol:

-

Cell Culture: Culture HEK-293 cells stably transfected with a plasmid expressing human 11β-HSD1 in appropriate cell culture medium.

-

Compound Treatment: Plate the cells in a multi-well plate and treat with various concentrations of the test compound (e.g., this compound).

-

Substrate Addition: Add cortisone to the cell culture medium.

-

Incubation: Incubate the cells for a specific duration (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Sample Collection: Collect the cell culture supernatant.

-

Cortisol Measurement: Quantify the concentration of cortisol in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the IC₅₀ of the inhibitor by plotting the percentage of inhibition of cortisol production against the concentration of the compound.

In Vivo Studies

This model is used to mimic the obese and insulin-resistant state observed in human type 2 diabetes.

Protocol:

-

Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.

-

Diet: Feed the mice a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 10-16 weeks) to induce obesity, hyperglycemia, and insulin resistance.[4][5] A control group is fed a standard chow diet.

-

Drug Administration: Administer this compound or vehicle control to the DIO mice via oral gavage at specified doses and frequencies.

-

Metabolic Monitoring:

-

Body Weight: Monitor and record the body weight of the animals regularly.

-

Food Intake: Measure daily or weekly food consumption.

-

Blood Glucose: Measure fasting and fed blood glucose levels at various time points.

-

Insulin: Measure plasma insulin levels using methods like ELISA.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform these tests to assess glucose metabolism and insulin sensitivity.

-

-

Tissue Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue) for analysis of 11β-HSD1 activity and gene expression studies.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the validation of this compound.

Conclusion

The preclinical data for this compound provided strong validation for 11β-HSD1 as a therapeutic target in type 2 diabetes. The compound demonstrated potent and selective inhibition of the enzyme in vitro, leading to favorable metabolic effects in a diet-induced obesity mouse model. These effects, including reductions in blood glucose, insulin, and body weight, were consistent with the proposed mechanism of action – the reduction of intracellular cortisol levels in key metabolic tissues. A Phase I clinical trial in healthy obese subjects confirmed target engagement in adipose tissue. Despite the eventual discontinuation of its development, the studies conducted with this compound have significantly contributed to the understanding of the role of 11β-HSD1 in metabolic disease and provide a valuable case study for researchers in the field of drug discovery and development.

References

- 1. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetic/pharmacodynamic model of subcutaneous adipose 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity after oral administration of AMG 221, a selective 11β-HSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

Cellular pathways affected by AMG-221 treatment

It appears there may be some ambiguity regarding the compound "AMG-221". Scientific literature refers to multiple therapeutic agents with similar names. To ensure the accuracy of the information provided, please clarify which of the following compounds you are interested in:

-

This compound (an 11β-HSD1 inhibitor): Developed by Amgen for the potential treatment of type 2 diabetes and other metabolic conditions. Its primary mechanism of action is the inhibition of 11β-hydroxysteroid dehydrogenase type 1.

-

AG-221 (Enasidenib): An inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, developed for the treatment of acute myeloid leukemia (AML).

-

PEN-221: A somatostatin receptor 2 (SSTR2)-targeting antibody-drug conjugate investigated for neuroendocrine tumors.

-

Losatuxizumab vedotin (formerly ABBV-221): An antibody-drug conjugate targeting the epidermal growth factor receptor (EGFR) for solid tumors.

Once you specify the compound of interest, a detailed technical guide on the affected cellular pathways will be provided.

AMG-221 (CAS Number: 1095565-81-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of AMG-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the 11β-HSD1 enzyme.

Core Properties of this compound

This compound, with the CAS number 1095565-81-3, is a small molecule that has been investigated for its potential in treating type 2 diabetes. Its primary mechanism of action is the inhibition of 11β-HSD1, an enzyme crucial in the peripheral conversion of inactive cortisone to active cortisol.

Physicochemical Properties

| Property | Value |

| CAS Number | 1095565-81-3 |

| Molecular Formula | C₁₄H₂₂N₂OS |

| Molecular Weight | 266.4 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

| Solubility | Data not available |

In Vitro Biological Activity

This compound has demonstrated potent and selective inhibition of 11β-HSD1 in various in vitro assays. The key inhibitory activities are summarized below.

| Assay Type | Parameter | Value |

| Biochemical Scintillation Proximity Assay (SPA) | Kᵢ | 12.8 nM |

| Cell-Based Assay | IC₅₀ | 10.1 nM |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated cortisol levels in tissues such as the liver and adipose tissue are associated with insulin resistance and other metabolic complications. By blocking 11β-HSD1, this compound reduces the local concentration of cortisol, thereby potentially improving insulin sensitivity and glucose metabolism.

The signaling pathway affected by this compound is depicted in the following diagram:

Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are often proprietary. However, based on the available literature, the following sections describe representative methodologies for the key experiments used to characterize 11β-HSD1 inhibitors like this compound.

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay is a common high-throughput method to determine the inhibitory activity of compounds on the 11β-HSD1 enzyme.

Principle: The assay measures the conversion of radiolabeled cortisone to cortisol. A specific antibody for cortisol is coated on SPA beads. When radiolabeled cortisol binds to the antibody, it comes into close proximity with the scintillant in the beads, producing a light signal that can be detected.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH, and the 11β-HSD1 enzyme preparation (e.g., human liver microsomes).

-

Compound Addition: Add varying concentrations of this compound or control compounds to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding radiolabeled ([³H]) cortisone.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Termination and Detection: Stop the reaction and add the cortisol-specific antibody-coated SPA beads.

-

Signal Measurement: After an incubation period to allow for binding, measure the scintillation signal using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ or Kᵢ value.

The following diagram illustrates the workflow for a typical in vitro SPA for 11β-HSD1 inhibition:

Caption: A generalized workflow for an in vitro 11β-HSD1 scintillation proximity assay.

Cell-Based 11β-HSD1 Inhibition Assay

This assay assesses the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.

Principle: A cell line engineered to express human 11β-HSD1 is incubated with cortisone. The amount of cortisol produced by the cells is then measured, typically by LC-MS/MS or an immunoassay. The inhibitory effect of the test compound is determined by the reduction in cortisol production.

General Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing human 11β-HSD1.

-

Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for a defined period.

-

Substrate Addition: Add cortisone to the cell culture medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator.

-

Sample Collection: Collect the cell culture supernatant.

-

Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition of cortisol production at each this compound concentration and determine the IC₅₀ value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

In vivo studies are crucial to evaluate the therapeutic potential of a compound in a living organism.

Principle: Diet-induced obese mice, which exhibit metabolic characteristics similar to human metabolic syndrome, are treated with the test compound. The effects on various metabolic parameters are then assessed.

General Protocol:

-

Induction of Obesity: Feed mice a high-fat diet for a specified duration to induce obesity and insulin resistance.

-

Compound Administration: Administer this compound or a vehicle control to the DIO mice, typically via oral gavage, for a defined treatment period.

-

Monitoring: Regularly monitor body weight, food intake, and blood glucose levels.

-

Metabolic Tests: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

-

Tissue and Blood Collection: At the end of the study, collect blood and various tissues (e.g., liver, adipose tissue) for further analysis, such as measuring hormone levels and gene expression.

-

Data Analysis: Statistically analyze the differences in metabolic parameters between the this compound-treated group and the control group.

The following diagram provides a logical workflow for a typical in vivo study in DIO mice:

Caption: A representative workflow for an in vivo efficacy study in diet-induced obese mice.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1. Its ability to modulate intracellular cortisol levels makes it a valuable research tool for investigating the role of glucocorticoids in metabolic diseases. The information and representative protocols provided in this guide are intended to support further research and development efforts in this promising therapeutic area. For specific and detailed experimental procedures, researchers are encouraged to consult the primary scientific literature.

In Vitro Characterization of AMG-176: A Potent and Selective Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of AMG-176, a first-in-class, potent, and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies.[1][2] AMG-176 represents a promising therapeutic strategy by directly targeting Mcl-1 to induce apoptosis in cancer cells.[3][4][5] This document details the quantitative in vitro characterization of AMG-176, including its binding affinity, cellular potency, and selectivity, and provides comprehensive protocols for key experimental assays.

Core Attributes of AMG-176

AMG-176 is an orally bioavailable small molecule that selectively binds to the BH3-binding groove of Mcl-1 with high affinity.[6][7] This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[6][8] Preclinical studies have demonstrated its efficacy in various hematologic cancer models, both as a single agent and in combination with other therapies.[3][4][5]

Data Presentation

In Vitro Potency and Selectivity of AMG-176

The following tables summarize the quantitative data on the in vitro potency and selectivity of AMG-176 from various studies.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) for human Mcl-1 | <1 nM | Cell-free system | [3][9] |

| Binding Affinity (Ki) for human Mcl-1 | 0.13 nM | Not specified | [7] |

| Binding Affinity for murine Mcl-1 | ~1,000-fold reduced affinity compared to human Mcl-1 | Not specified | [6] |

Table 1: In Vitro Binding Affinity of AMG-176 for Mcl-1.

| Target | Binding Affinity | Selectivity Fold (vs. Mcl-1) | Reference |

| Mcl-1 | Ki <1 nM | - | [3][9] |

| Bcl-2 | Minimal binding affinity | >1,000 | [6] |

| Bcl-xL | Minimal binding affinity | >1,000 | [6] |

Table 2: Selectivity Profile of AMG-176 against Bcl-2 Family Proteins.

| Cell Line Type | Cell Line Name | IC50 (µM) at 48h | Reference |

| Diffuse Large B-Cell Lymphoma (ABC) | TMD8 | 1.45 | [7] |

| Diffuse Large B-Cell Lymphoma (GCB) | OCI-LY1 | 0.21 | [7] |

| Double Hit Lymphoma | DOHH-2 | 0.23 | [7] |

| Double Hit Lymphoma | VAL | 2.54 | [7] |

| Diffuse Large B-Cell Lymphoma (ABC) | U2932 4RH (Resistant) | 19.45 | [7] |

| Diffuse Large B-Cell Lymphoma (GCB) | DHL-10 (Resistant) | 17.78 | [7] |

Table 3: Cellular Potency (IC50) of AMG-176 in Various B-Cell Lymphoma Cell Lines.

Signaling Pathways and Mechanism of Action

Mcl-1 Signaling Pathway

Mcl-1 is a critical pro-survival protein that sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis. The following diagram illustrates the central role of Mcl-1 in regulating cell survival and apoptosis.

Caption: Mcl-1 sequesters pro-apoptotic proteins to prevent apoptosis.

Mechanism of Action of AMG-176

AMG-176 selectively binds to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak. This leads to the activation of the apoptotic cascade.

Caption: AMG-176 inhibits Mcl-1, leading to Bak activation and apoptosis.

Experimental Protocols

In Vitro Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of AMG-176 for Mcl-1.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

-

Terbium-conjugated anti-tag antibody (specific to the tag on Mcl-1)

-

AMG-176

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of AMG-176 in the assay buffer.

-

In a 384-well plate, add the assay buffer, recombinant Mcl-1 protein, and the terbium-conjugated antibody.

-

Add the serially diluted AMG-176 or vehicle control to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add the fluorescently labeled BH3 peptide to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., for donor and acceptor fluorophores).

-

Calculate the TR-FRET ratio and plot the data against the concentration of AMG-176 to determine the Ki value.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cell lines following treatment with AMG-176.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

AMG-176

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of AMG-176 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

Experimental Workflow for Cellular Potency Determination

The following diagram outlines a typical workflow for determining the in vitro cellular potency of an Mcl-1 inhibitor.

Caption: Workflow for determining the IC50 of AMG-176 in cancer cells.

Conclusion

AMG-176 is a highly potent and selective Mcl-1 inhibitor with significant in vitro activity against various cancer cell lines, particularly those of hematologic origin. Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent induction of apoptosis, makes it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Mcl-1 inhibitors and related anti-cancer therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AMG-221 on Intracellular Cortisol Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals